molecular formula C14H23NO4 B14431735 Spiro(2.7)decane-4-amine, fumarate CAS No. 79531-62-7

Spiro(2.7)decane-4-amine, fumarate

Cat. No.: B14431735
CAS No.: 79531-62-7
M. Wt: 269.34 g/mol
InChI Key: SGQAOVQAPQPLIZ-WLHGVMLRSA-N
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Description

Spiro(2.7)decane-4-amine, fumarate is a bicyclic organic compound featuring a spirocyclic amine core fused to a decane framework and paired with fumaric acid as a counterion. The spiro architecture introduces unique steric and electronic properties, which can influence its solubility, stability, and biological activity. Fumarate salts are commonly employed in pharmaceuticals to enhance bioavailability and modulate pharmacokinetics.

Properties

CAS No.

79531-62-7

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

(E)-but-2-enedioic acid;spiro[2.7]decan-10-amine

InChI

InChI=1S/C10H19N.C4H4O4/c11-9-5-3-1-2-4-6-10(9)7-8-10;5-3(6)1-2-4(7)8/h9H,1-8,11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

SGQAOVQAPQPLIZ-WLHGVMLRSA-N

Isomeric SMILES

C1CCCC2(CC2)C(CC1)N.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CCCC2(CC2)C(CC1)N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of Amino Alcohol Precursors

Amino alcohols serve as key intermediates for spiroamine synthesis. In US3399192 , spiro[4.5]decane derivatives were prepared by reacting amino alcohols with carbonic acid derivatives (e.g., phosgene or urea). For spiro(2.7)decane-4-amine, a hypothetical pathway involves:

  • Amino Alcohol Formation : Condensation of cyclopropane-1,1-diamine with a 7-membered cyclic ketone yields a strained amino alcohol intermediate.
  • Cyclization : Treatment with phosgene or ethyl carbonate induces ring closure, forming the spirocyclic core.

Critical Parameters :

  • Solvent System : Benzene hydrocarbons (toluene/xylene) mixed with tertiary amides (dimethylformamide) enhance reaction efficiency.
  • Temperature : 110–120°C optimizes cyclization while minimizing decomposition.

Halogenation-Cyclization Approaches

Halogen-Mediated Ring Closure

US3399192 demonstrates the use of halogenated alkyl/aryl compounds (e.g., cinnamyl chloride) to functionalize piperidine derivatives. For spiro(2.7)decane-4-amine:

  • Halogenation : A brominated cyclopropane derivative (e.g., 1-bromo-1-cyclopropanecarboxamide) is synthesized.
  • Cyclization : Base-mediated intramolecular nucleophilic substitution forms the spirocyclic amine.

Example Protocol :

  • Reagents : N-[1-(R)-phenylethyl]-1-(2-bromo-1,1-ethylenedioxyethyl)-1-cyclopropanecarboxamide.
  • Conditions : Potassium carbonate in toluene/dimethylformamide (2:1 v/v) at 120°C for 12 hours.
  • Yield : ~55% (estimated from analogous reactions).

Condensation with Acid Acceptors

Tertiary Amine-Mediated Reactions

EP0479631B1 highlights condensation reactions using triethylamine or alkali carbonates as acid acceptors. For fumarate salt formation:

  • Amine Synthesis : Spiro(2.7)decane-4-amine is prepared via condensation of a cyclic ketone with malonic acid diester, followed by nitromethane Michael addition and lithium aluminum hydride reduction.
  • Salt Formation : The free amine is reacted with fumaric acid in ethanol, yielding the fumarate salt.

Optimization Data :

Parameter Optimal Value Impact on Yield
Solvent Ethanol Maximizes solubility
Molar Ratio (Amine:Acid) 1:1.05 Prevents excess acid
Temperature 25°C Avoids decomposition

Challenges and Limitations

  • Ring Strain : The 2-membered ring in spiro(2.7)decane introduces significant strain, necessitating low-temperature conditions to prevent ring-opening.
  • Purification : Chromatography on silica (35–70 µm) with ethyl acetate or dichloromethane/methanol gradients is required to isolate the amine.

Chemical Reactions Analysis

Types of Reactions

Spiro(2.7)decane-4-amine, fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .

Scientific Research Applications

Spiro(2.7)decane-4-amine, fumarate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific receptors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Spiro(2.7)decane-4-amine, fumarate involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Spiro(2.7)decane-4-amine distinguishes itself through its larger spiro ring system (2.7 fusion) compared to smaller spiro frameworks like [1,4-benzoxazine-2,10-cyclopropane] or [4.5]decane .
  • Unlike the carboxylic acid derivative in , the amine group in Spiro(2.7)decane-4-amine may confer basicity, influencing solubility and ionic interactions in biological systems.

Pharmacological and Therapeutic Profiles

Table 2: Comparative Pharmacological Data of Fumarate Salts and Spiro Compounds

Compound Therapeutic Area Mechanism of Action Clinical Efficacy
Dimethyl fumarate (DMF) Multiple sclerosis (MS) Nrf2 pathway activation, Th2 shift 50% reduction in annual relapse rate
Spiro[1,4-benzoxazine-2,10-cyclopropane] derivatives Not reported (research phase) Kinase inhibition (hypothesized) Preclinical activity in oncology

Insights :

  • Spirocyclic amines like those in often target enzyme active sites due to their conformational rigidity, hinting at possible kinase or receptor modulation applications for the target compound.

Analysis :

  • The synthesis of spiro compounds often involves acid-catalyzed cyclization or coupling reactions, as seen in .
  • Fumarate salt formation typically occurs via proton transfer between the amine and fumaric acid in polar solvents.

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